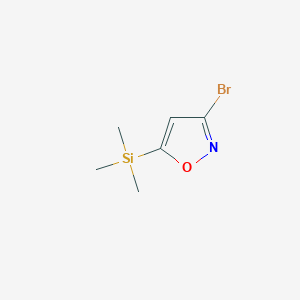
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one, also known as 4-hydroxy-6-methylpyridin-3-ol, is a chemical compound that is used in a variety of applications. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic reactions. This compound has been studied extensively in recent years due to its potential applications in various scientific research fields.
Applications De Recherche Scientifique
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one has been used in a variety of scientific research fields. It has been used as a substrate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other organic materials. It has also been studied as a potential catalyst in organic reactions. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one is not fully understood. However, it is believed to act as a substrate in the synthesis of various organic compounds, as well as a catalyst in organic reactions. It is also thought to interact with various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one are not fully understood. However, it is believed to interact with various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways. In addition, this compound has been studied as a potential catalyst in organic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one has several advantages and limitations for use in laboratory experiments. The advantages of using this compound include its low cost and availability, as well as its ability to act as a substrate in the synthesis of various organic compounds. Additionally, this compound has been studied as a potential catalyst in organic reactions. The limitations of using this compound include its potential toxicity, as well as its lack of specificity in some applications.
Orientations Futures
For research involving this compound include its use as a substrate in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in organic reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of various biochemical and physiological processes, such as enzyme kinetics and signal transduction pathways.
Méthodes De Synthèse
1-(4-Hydroxy-6-methylpyridin-3-yl)ethan-1-one is synthesized via a two-step reaction. The first step involves the reaction of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-onemethylpyridine with ethyl chloroformate in the presence of triethylamine to form the ethyl ester of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-onemethylpyridin-3-ol. The second step involves the hydrolysis of the ethyl ester to form the desired product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one involves the conversion of 4-hydroxy-6-methylpyridin-3-ol to the corresponding aldehyde, followed by a nucleophilic addition reaction with ethanone.", "Starting Materials": [ "4-hydroxy-6-methylpyridin-3-ol", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Ethanone", "Acetic acid", "Sodium acetate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Magnesium sulfate", "Sodium sulfate", "Silica gel" ], "Reaction": [ "Step 1: Oxidation of 4-hydroxy-6-methylpyridin-3-ol to 4-formyl-6-methylpyridin-3-ol using sodium periodate", "Step 2: Reduction of 4-formyl-6-methylpyridin-3-ol to 4-hydroxy-6-methylpyridin-3-ol using sodium bisulfite", "Step 3: Conversion of 4-hydroxy-6-methylpyridin-3-ol to 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one via nucleophilic addition reaction with ethanone in the presence of sodium hydroxide", "Step 4: Purification of the product using column chromatography with silica gel as the stationary phase and a mixture of methanol and diethyl ether as the mobile phase", "Step 5: Recrystallization of the purified product from a mixture of acetic acid and water", "Step 6: Drying of the product under vacuum over magnesium sulfate and sodium sulfate", "Step 7: Characterization of the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] } | |
Numéro CAS |
1256790-03-0 |
Nom du produit |
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



